molecular formula C21H21ClN2O2S2 B11176844 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate

Cat. No.: B11176844
M. Wt: 433.0 g/mol
InChI Key: LHGKZLRQHJQOAC-UHFFFAOYSA-N
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Description

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate is a complex organic compound with the molecular formula C21H21ClN2O2S2 and a molecular weight of 432.9866 This compound is characterized by its unique structure, which includes a piperidine ring, a carbodithioate group, and a chlorinated phenylcarbonyl moiety

Preparation Methods

The synthesis of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the carbodithioate group: This step often involves the reaction of the piperidine derivative with carbon disulfide and an appropriate alkylating agent.

    Chlorination and phenylcarbonylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (ranging from room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways .

Comparison with Similar Compounds

2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Biological Activity

The compound 2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl piperidine-1-carbodithioate is a derivative of piperidine that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The synthesis of piperidine derivatives typically involves the reaction of piperidine with various electrophiles. For this specific compound, the synthetic pathway may include the introduction of the chloro and carbonyl groups followed by carbodithioate formation. The detailed synthesis method can be adapted from established protocols for similar compounds, which often utilize techniques like refluxing and solvent evaporation to isolate the desired product.

Antiproliferative Activity

Research has demonstrated that compounds with piperidine moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized several 4-substituted piperazine derivatives and tested them against human cancer cell lines (A549, MCF-7, HeLa, HT29, HCT-116). Some derivatives showed IC50 values ranging from 1.47 to 11.83 μM, indicating potent antiproliferative activity .

CompoundCell LineIC50 (μM)
8fA5491.58
8mMCF-71.84
8qHCT-1161.47

The mechanism underlying the antiproliferative activity involves DNA damage induction and activation of the G2/M checkpoint in cancer cells. Compounds similar to This compound have been shown to inhibit dihydrofolate reductase, although they exhibit no activity against thymidylate synthase .

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound class have demonstrated antibacterial activity. A study focusing on synthesized compounds bearing similar structures reported moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The compounds were evaluated for their ability to inhibit urease and acetylcholinesterase (AChE), showcasing potential as enzyme inhibitors .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Staphylococcus aureusWeak to Moderate

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

  • Anticancer Effects : A series of piperazine derivatives were synthesized and tested for their anticancer properties. The most active compounds exhibited significant growth inhibition in multiple cancer cell lines, suggesting that modifications in the piperidine structure can enhance biological efficacy .
  • Enzyme Inhibition : Compounds derived from piperidine have been evaluated for their ability to inhibit enzymes like AChE and urease. In one study, specific derivatives showed IC50 values as low as 0.63 μM against urease, indicating strong inhibitory potential .
  • Pharmacological Profiles : The pharmacological behavior of these compounds is linked to their structural characteristics, particularly the presence of functional groups such as sulfamoyl and chloro substituents which enhance their therapeutic profiles .

Properties

Molecular Formula

C21H21ClN2O2S2

Molecular Weight

433.0 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C21H21ClN2O2S2/c22-16-9-10-18(17(13-16)20(26)15-7-3-1-4-8-15)23-19(25)14-28-21(27)24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25)

InChI Key

LHGKZLRQHJQOAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=S)SCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

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